

N6,N6-Dimethyl-xylo-adenosine versus other adenosine analogs in vitro

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Compound of Interest

Compound Name: N6,N6-Dimethyl-xylo-adenosine

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A Comparative Guide to Adenosine Analogs in Preclinical Research

An In-Depth Look at **N6,N6-Dimethyl-xylo-adenosine** in the Context of Adenosine Receptor Ligands

In the landscape of drug discovery and molecular biology, adenosine analogs serve as critical tools for probing the function of purinergic signaling pathways, which are implicated in a vast array of physiological processes from cardiovascular regulation to neurotransmission and immune response. This guide provides a comparative overview of N6,N6-Dimethyl-xylo-adenosine and other key adenosine analogs, focusing on their in vitro properties. Due to the limited availability of specific comparative data for N6,N6-Dimethyl-xylo-adenosine in peer-reviewed literature, this document will draw comparisons based on the known structure-activity relationships of related N6-substituted and xylose-containing adenosine analogs.

N6,N6-Dimethyl-xylo-adenosine is a modified nucleoside, an analog of adenosine characterized by two methyl groups on the N6 position of the adenine base and a xylose sugar moiety instead of the typical ribose.[1] These modifications are anticipated to alter its binding affinity, selectivity, and efficacy at the four adenosine receptor subtypes (A1, A2A, A2B, and A3). Generally, adenosine analogs are explored for their potential as vasodilators and for their role in inhibiting cancer progression.[2]

Comparative Analysis of Adenosine Receptor Activity







The interaction of adenosine analogs with their G protein-coupled receptors is highly dependent on their structure. Modifications at the N6-position of the adenine ring are particularly critical for determining affinity and selectivity. While specific binding data for N6,N6-Dimethyl-xylo-adenosine is not readily available in the public domain, we can infer its potential properties by examining related compounds.

For instance, N6-substitution with small alkyl groups can influence efficacy and selectivity at human A3 adenosine receptors.[3] The presence of a xylose sugar, as opposed to ribose, also fundamentally alters the molecule's conformation, which can affect receptor interaction and stability. One study noted that a xyloadenosine analog of 2-5A (a mediator of antiviral activity) was over 100 times more stable than its ribose-containing counterpart.[4]

Below is a generalized comparison table compiled from data on widely studied adenosine analogs to provide a framework for understanding where **N6,N6-Dimethyl-xylo-adenosine** might fit.

Table 1: Comparative In Vitro Activity of Common Adenosine Analogs



Compound	Target Receptor(s)	Typical In Vitro Activity (Ki values)	Key Structural Features
Adenosine	Non-selective agonist	A1: ~30 nM, A2A: ~200 nM, A3: ~400 nM	Endogenous ligand
NECA	Non-selective agonist	A1/A2A/A3: Low nM range	5'-N-ethylcarboxamido group
СРА	A1 selective agonist	A1: ~1 nM	N6-cyclopentyl group
CGS-21680	A2A selective agonist	A2A: ~15-30 nM	C2-[p-(2- carboxyethyl)pheneth ylamino] group
IB-MECA	A3 selective agonist	A3: ~1-2 nM	N6-(3-iodobenzyl) group
N6,N6- Dimethyladenosine	Varies	Data sparse, generally lower affinity than mono-N6-substituted analogs	Two methyl groups at N6 position

| Xyloadenosine Analogs | Varies | Increased metabolic stability often observed[4] | Xylose sugar moiety |

Note: Ki values are approximate and can vary significantly based on the assay conditions, species, and cell type used. Data for **N6,N6-Dimethyl-xylo-adenosine** is not included due to lack of published experimental values.

Experimental Protocols for In Vitro Characterization

To assess the pharmacological profile of an adenosine analog like **N6,N6-Dimethyl-xylo-adenosine**, a standard set of in vitro assays are typically employed.

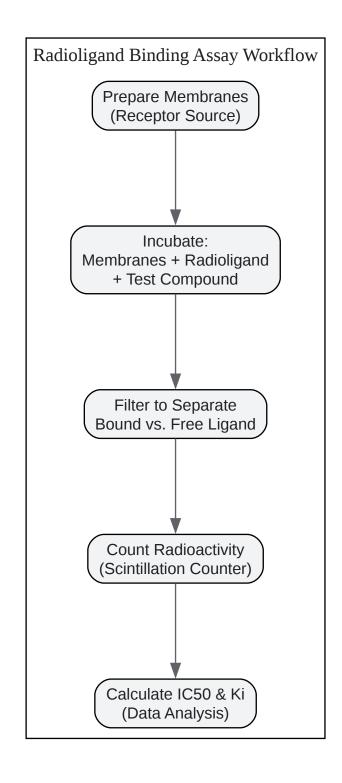
Radioligand Binding Assays

This method is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.



- Objective: To measure how strongly the test compound (e.g., N6,N6-Dimethyl-xylo-adenosine) binds to A1, A2A, A2B, and A3 adenosine receptors.
- Methodology:
 - Membrane Preparation: Cell membranes are prepared from cell lines stably expressing a high concentration of a single human adenosine receptor subtype (e.g., CHO or HEK293 cells).
 - Competitive Binding: Membranes are incubated with a constant concentration of a highaffinity radiolabeled ligand (e.g., [3H]CPA for A1, [3H]CGS-21680 for A2A) and varying concentrations of the unlabeled test compound.
 - Separation & Counting: The reaction is terminated by rapid filtration, separating bound from unbound radioligand. The radioactivity retained on the filter is measured using a scintillation counter.
 - Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation.





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Radioligand Binding Assay Workflow

Functional Assays (cAMP Accumulation)



This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist by measuring the downstream signaling effects of receptor activation.

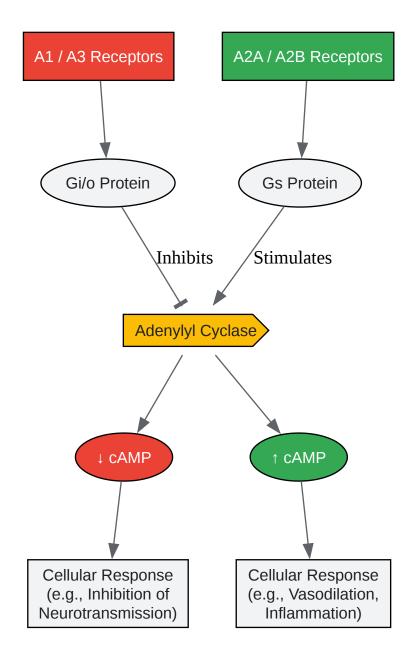
- Objective: To measure the effect of the test compound on adenylyl cyclase activity, a key signaling pathway for adenosine receptors.
- · Methodology:
 - Cell Culture: Whole cells expressing the receptor of interest are used.
 - Stimulation:
 - Agonism: Cells are treated with varying concentrations of the test compound. For A1 and A3 receptors (Gi-coupled), this is expected to decrease cAMP levels. For A2A and A2B receptors (Gs-coupled), this should increase cAMP.
 - Antagonism: Cells are co-incubated with a known adenosine receptor agonist and the test compound to see if it blocks the agonist's effect.
 - cAMP Measurement: After incubation, cells are lysed, and the intracellular concentration of cyclic AMP (cAMP) is measured, typically using an ELISA-based kit or HTRF assay.
 - Data Analysis: Dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy) for agonists.

Adenosine Receptor Signaling Pathways

Adenosine receptors modulate the activity of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. This signaling is central to the physiological effects of adenosine analogs.

- A1 and A3 Receptors: These subtypes couple to inhibitory G proteins (Gi/o). Upon activation,
 the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
- A2A and A2B Receptors: These subtypes couple to stimulatory G proteins (Gs). Activation of these receptors stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP.





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Adenosine Receptor G-Protein Coupling

Conclusion

While N6,N6-Dimethyl-xylo-adenosine remains a molecule of interest, a full understanding of its pharmacological profile requires direct experimental evaluation. Based on the structure-activity relationships of related analogs, it is plausible that the dimethylated N6-position could decrease its potency compared to mono-substituted analogs, while the xylose moiety might confer increased metabolic stability. Future in vitro studies employing the standardized



protocols described herein are necessary to precisely define its affinity, efficacy, and selectivity at adenosine receptors, thereby clarifying its potential as a pharmacological tool or therapeutic agent.

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